5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate
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Overview
Description
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. This compound is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position, along with a hydrogen sulfate group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form 5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . This intermediate is then treated with sulfuric acid to introduce the hydrogen sulfate group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the hydrogen sulfate group.
2-Phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate: Lacks the methyl group at the 5-position.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Has a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of both the methyl and phenyl groups, along with the hydrogen sulfate group, makes 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl hydrogen sulfate unique. These substitutions contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H12N2O4S |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
(5-methyl-2-phenyl-1,3-dihydropyrazol-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C10H12N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7,10-11H,1H3,(H,13,14,15) |
InChI Key |
ZZFYREXLYBDLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)O |
Origin of Product |
United States |
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